4-(Chloromethyl)-2H-1-benzopyran-2-one

Synthetic Chemistry Medicinal Chemistry Coumarin Derivatives

Secure your supply of 4-(Chloromethyl)-2H-1-benzopyran-2-one, the premier electrophilic coumarin building block. Unlike simple alkyl-substituted coumarins, its unique 4-chloromethyl group enables efficient diversification via nucleophilic substitution, critical for constructing bioactive derivative libraries for antiproliferative agents, enzyme inhibitors, and tunable fluorescent probes. Ensure your synthetic route's success with this high-purity, foundational intermediate for medicinal chemistry.

Molecular Formula C10H7ClO2
Molecular Weight 194.61 g/mol
Cat. No. B12120241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2H-1-benzopyran-2-one
Molecular FormulaC10H7ClO2
Molecular Weight194.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)O2)CCl
InChIInChI=1S/C10H7ClO2/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,6H2
InChIKeyDOPIYKOJONGIEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-2H-1-benzopyran-2-one (CAS 41295-54-9): Critical Intermediate for Coumarin-Based Molecular Design


4-(Chloromethyl)-2H-1-benzopyran-2-one (4-chloromethylcoumarin) is a core heterocyclic building block featuring a coumarin scaffold functionalized with a reactive chloromethyl group at the 4-position. This electrophilic moiety enables efficient diversification via nucleophilic substitution, distinguishing it from simple alkyl-substituted coumarins as a versatile synthetic intermediate for generating libraries of bioactive derivatives [1]. With a molecular weight of 194.61 g/mol and a LogP of 2.53, it is well-suited for organic synthesis in standard laboratory solvents [2]. This compound serves as a foundational structure in medicinal chemistry, particularly for creating antiproliferative agents and enzyme inhibitors [1].

Critical Selection Factors for 4-(Chloromethyl)-2H-1-benzopyran-2-one vs. Other Coumarin Scaffolds


In-class substitution of coumarin derivatives is not scientifically or practically equivalent due to the profound impact of substitution patterns on biological activity and synthetic utility. The 4-chloromethyl group confers a unique, highly reactive electrophilic handle that is absent in 4-methyl or 4-unsubstituted coumarins, enabling downstream diversification via nucleophilic substitution [1]. This functional group is crucial for constructing complex molecular architectures, as evidenced by its use in creating novel phosphonic acid derivatives [2]. Furthermore, even within the 4-chloromethylcoumarin class, the presence or position of hydroxyl substituents on the benzopyrone ring dramatically alters photophysical and biological properties, as shown by comparative DFT studies [3]. Therefore, selecting the specific 4-(chloromethyl)-2H-1-benzopyran-2-one core, or a specific hydroxylated derivative, is a critical decision for achieving desired reactivity and biological outcomes.

Quantitative Differentiation Guide for 4-(Chloromethyl)-2H-1-benzopyran-2-one and Key Derivatives


Synthetic Versatility: Unique Reactivity of the 4-Chloromethyl Handle Compared to 4-Methyl Coumarin

The 4-chloromethyl group on the coumarin core acts as a highly efficient electrophile for nucleophilic substitution, enabling the creation of diverse libraries not accessible from non-functionalized or 4-methyl substituted analogs. This has been demonstrated in the synthesis of 4-(chloromethyl)-pyrano[3,2-c]coumarin-2-one derivatives via Pechmann-Duisberg reaction [1], and in the development of new phosphonic acid derivatives through reaction with ethyl (diethoxyphosphoryl) acetate [2]. This contrasts with 4-methylcoumarin, where the methyl group lacks a suitable leaving group for such transformations.

Synthetic Chemistry Medicinal Chemistry Coumarin Derivatives

Antiproliferative Potency: Comparative IC50 of 4-(Chloromethyl)-5,7-dihydroxycoumarin Against Taq DNA Polymerase

Among a panel of 35 structurally related coumarin derivatives, 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one demonstrated potent antiproliferative activity via inhibition of Taq DNA polymerase. This specific derivative (2d) exhibited an IC50 of 20.7 ± 2.10 µM, significantly more potent than other 4-substituted and unsubstituted coumarins in the study, including a related 4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate (3c) which had an IC50 of 48.25 ± 1.20 µM [1].

Cancer Research DNA Polymerase Inhibition Structure-Activity Relationship

Impact of Hydroxyl Substitution on Electronic Properties: A DFT Study of 4-Chloromethylcoumarin Derivatives

The position and number of hydroxyl groups on the 4-chloromethylcoumarin scaffold critically modulate its electronic properties. A comprehensive DFT study (M06-2X/6-311+G(2df,2p)) on five hydroxyl-substituted derivatives (6-OH, 7-OH, 6,7-di-OH, 7,8-di-OH, 5,7-di-OH) revealed that HOMO-LUMO gaps, NMR chemical shifts, and vibrational spectra are all significantly altered by the substitution pattern [1]. This provides a theoretical framework for predicting and interpreting the behavior of these compounds in various applications. In contrast, the unsubstituted 4-chloromethylcoumarin has a distinct electronic profile that would not model the behavior of hydroxylated analogs.

Computational Chemistry Material Science Spectroscopy

ADMET Predictions: Favorable Drug-Like Properties of 4-Chloromethyl-7-hydroxycoumarin Derivatives

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for a series of 4-(chloromethyl)-7-hydroxycoumarin derivatives (including 5-methyl, 8-methyl, and unsubstituted analogs) indicate favorable drug-like properties. These compounds exhibited good predicted oral bioavailability, acceptable metabolic stability, and low predicted toxicity, with all showing strong interactions (about 6-8 kcal/mol) with ROS-producing enzymes in molecular docking studies [1]. This contrasts with 7-hydroxycoumarin derivatives lacking the 4-chloromethyl group, which may have different pharmacokinetic profiles and are not represented in this specific ADMET analysis.

Drug Discovery ADMET Pharmacokinetics

Biological Activity Divergence: Antisickling Activity of 3- vs. 4-Substituted Chloromethylcoumarins

The position of the chloromethyl group on the coumarin ring dramatically alters its biological activity profile. A study evaluating antisickling activity found that 6-bromo-3-(chloromethyl)coumarin (4c) exhibited a reversal activity of 59.66 ± 2.95% at 4 mg/mL, which was significantly different from the 4-substituted coumarin derivatives [1]. This indicates that the 3-chloromethyl and 4-chloromethyl regioisomers are not interchangeable and have distinct biological targets and efficacies.

Sickle Cell Disease Pharmacology Medicinal Chemistry

Validated Application Scenarios for 4-(Chloromethyl)-2H-1-benzopyran-2-one in Research and Development


Medicinal Chemistry: Synthesis of Targeted Antiproliferative Agents

Based on its potent inhibition of Taq DNA polymerase (IC50 = 20.7 µM for the 5,7-dihydroxy derivative), 4-(chloromethyl)-2H-1-benzopyran-2-one serves as an ideal starting material for developing novel anticancer agents. The 4-chloromethyl group allows for further functionalization to optimize potency and selectivity, while the core coumarin scaffold provides a foundation for building targeted DNA polymerase inhibitors [1]. The favorable ADMET predictions for 7-hydroxy derivatives further support this application by suggesting good drug-like properties [2].

Chemical Biology: Development of Fluorescent Probes and Sensors

The tunable photophysical properties of 4-chloromethylcoumarin derivatives, as validated by DFT studies, make them valuable for developing fluorescent probes. The ability to predict and modulate HOMO-LUMO gaps and spectral characteristics through specific hydroxyl substitution patterns (e.g., 6-OH, 7-OH, 6,7-di-OH) allows for the rational design of fluorophores with desired excitation/emission profiles [3]. The reactive chloromethyl handle provides a convenient attachment point for linking to biomolecules or other functional groups of interest [4].

Organic Synthesis: Creation of Diverse Coumarin-Based Libraries

The 4-chloromethyl group is a privileged synthetic handle for generating diverse libraries of coumarin derivatives. It efficiently undergoes nucleophilic substitution with a wide range of nucleophiles, including N-, O-, S-, and C-nucleophiles, enabling rapid exploration of chemical space [4]. This is a significant advantage over 4-methylcoumarin, which lacks this reactivity. Optimized procedures for reactions with phosphonates demonstrate the robustness of this approach for creating novel compound collections [5].

Antioxidant Lead Discovery: Targeting ROS-Producing Enzymes

Molecular docking studies show that 4-chloromethyl-7-hydroxycoumarin derivatives have strong binding affinities (6-8 kcal/mol) for key ROS-producing enzymes such as cytochrome P450, xanthine oxidase, and lipooxygenase [2]. This evidence positions these compounds as promising leads for developing new antioxidants. The DPPH radical scavenging assays provide a functional readout for screening and optimizing antioxidant activity in these derivative libraries [2].

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